molecular formula C9H17N3S B3056846 3-(Heptylthio)-1H-1,2,4-triazole CAS No. 74682-50-1

3-(Heptylthio)-1H-1,2,4-triazole

Cat. No.: B3056846
CAS No.: 74682-50-1
M. Wt: 199.32 g/mol
InChI Key: HYYBYDAYENEBIE-UHFFFAOYSA-N
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Description

3-(Heptylthio)-1H-1,2,4-triazole is a chemical compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is characterized by the presence of a heptylthio group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Heptylthio)-1H-1,2,4-triazole typically involves the reaction of 1,2,4-triazole with heptylthiol under specific conditions. One common method is the nucleophilic substitution reaction, where the triazole ring is activated by a suitable leaving group, such as a halide, and then reacted with heptylthiol in the presence of a base like sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis. Additionally, purification techniques like crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Heptylthio)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the heptylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The heptylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the electrophile used.

Scientific Research Applications

3-(Heptylthio)-1H-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and polymer additives.

Mechanism of Action

The mechanism of action of 3-(Heptylthio)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The heptylthio group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    3-(Methylthio)-1H-1,2,4-triazole: Similar structure but with a methylthio group instead of a heptylthio group.

    3-(Ethylthio)-1H-1,2,4-triazole: Contains an ethylthio group.

    3-(Propylthio)-1H-1,2,4-triazole: Contains a propylthio group.

Uniqueness

3-(Heptylthio)-1H-1,2,4-triazole is unique due to the longer heptylthio chain, which can influence its physical and chemical properties, such as solubility and lipophilicity

Properties

IUPAC Name

5-heptylsulfanyl-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3S/c1-2-3-4-5-6-7-13-9-10-8-11-12-9/h8H,2-7H2,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYYBYDAYENEBIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCSC1=NC=NN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60225656
Record name 3-(Heptylthio)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60225656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74682-50-1
Record name 5-(Heptylthio)-1H-1,2,4-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74682-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Heptylthio)-1,2,4-triazole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Heptylthio)-1H-1,2,4-triazole
Source EPA DSSTox
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Record name 3-(heptylthio)-1H-1,2,4-triazole
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Record name 3-(HEPTYLTHIO)-1,2,4-TRIAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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